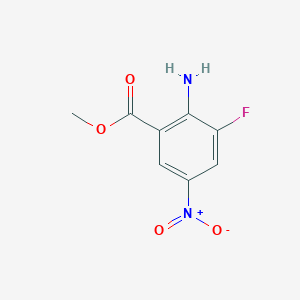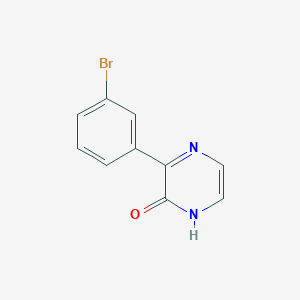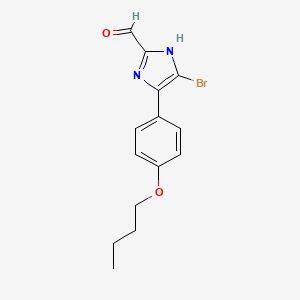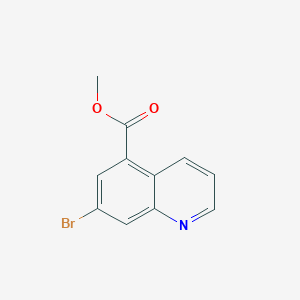
1-(5-Methyl-2-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-2-nitrophenyl)guanidine is an organic compound characterized by the presence of a guanidine group attached to a nitrophenyl ring
Métodos De Preparación
The synthesis of 1-(5-Methyl-2-nitrophenyl)guanidine typically involves the reaction of 5-methyl-2-nitroaniline with a guanylating agent. One common method is the reaction of 5-methyl-2-nitroaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions . This reaction proceeds efficiently in water, making it environmentally friendly. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(5-Methyl-2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 1-(5-Methyl-2-aminophenyl)guanidine.
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-nitrophenyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-2-nitrophenyl)guanidine involves its interaction with specific molecular targets. For instance, guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This mechanism is crucial in understanding its potential therapeutic applications.
Comparación Con Compuestos Similares
1-(5-Methyl-2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Methyl-5-nitrophenyl)guanidine: Similar in structure but with different positional isomers, leading to variations in chemical reactivity and applications.
1-(2-Methyl-5-nitrophenyl)guanidinium picrate: This compound forms stable salts and has distinct crystallographic properties
Propiedades
Fórmula molecular |
C8H10N4O2 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-(5-methyl-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-2-3-7(12(13)14)6(4-5)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
Clave InChI |
VDWRHGJUATYPCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[N+](=O)[O-])N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)





![5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13704153.png)







